

An In-depth Technical Guide to 3-Methoxycyclopentene: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697

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Abstract

3-Methoxycyclopentene (CAS RN: 39819-74-4) is a cyclic allylic ether that serves as a versatile and valuable building block in modern organic synthesis. Its strategic placement of a methoxy group adjacent to a reactive double bond within a cyclopentane framework makes it a precursor of significant interest for constructing complex molecular architectures. This guide provides an in-depth analysis of its fundamental properties, outlines key synthetic methodologies for both its racemic and enantiomerically pure forms, details its characteristic reactivity, and explores its applications, particularly as a potential intermediate in the synthesis of high-value compounds such as carbocyclic nucleosides for the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a comprehensive understanding of this important synthetic intermediate.

Core Molecular Properties and Identification

3-Methoxycyclopentene is a colorless liquid at room temperature. Its core structure consists of a five-membered carbocycle containing one double bond, with a methoxy group (-OCH₃) attached at the allylic position (C3).

Molecular Formula and Weight

The fundamental identifiers for **3-methoxycyclopentene** are its molecular formula and weight, which are critical for stoichiometric calculations and analytical characterization.

- Molecular Formula: C₆H₁₀O[1][2]
- Molecular Weight: 98.14 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for predicting its behavior in various solvents and reaction conditions, as well as for purification procedures.

Property	Value	Source(s)
CAS Number	39819-74-4	[1][3]
IUPAC Name	3-methoxycyclopentene	[1]
Synonyms	2-Cyclopenten-1-yl methyl ether, 3-Methoxy-1-cyclopentene	[1][2]
Density	0.9 g/cm ³	
Boiling Point	109.2°C at 760 mmHg	
Flash Point	9°C	
Refractive Index	1.451	
SMILES	COC1CCC=C1	[2]
InChI Key	PUNAFIBTAHETMN- UHFFFAOYSA-N	[1][2]

Synthesis of 3-Methoxycyclopentene

The synthesis of **3-methoxycyclopentene** can be approached through several distinct pathways, yielding either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemistry and the available starting materials.

Synthesis of Racemic 3-Methoxycyclopentene

For applications where stereochemistry is not critical, more direct and economical methods are employed.

A straightforward approach involves the nucleophilic substitution of 3-chlorocyclopentene with methanol. This reaction, an example of the Williamson ether synthesis, provides the racemic product. The mechanism proceeds via an S_N2 pathway or an S_N1 pathway through a resonance-stabilized allylic carbocation.

Caption: General workflow for Williamson ether synthesis.

An atom-economical method is the acid-catalyzed addition of methanol to cyclopentadiene. The reaction is initiated by the protonation of one of the double bonds in cyclopentadiene to form a stable allylic carbocation. Subsequent nucleophilic attack by methanol, followed by deprotonation, yields **3-methoxycyclopentene**.

Enantioselective Synthesis of (S)-3-Methoxycyclopentene

For applications in asymmetric synthesis, particularly in drug development, access to enantiomerically pure starting materials is paramount. An elegant, multi-step synthesis of (S)-**3-methoxycyclopentene** has been reported, demonstrating a robust pathway to this chiral building block.

The synthesis begins with the yeast reduction of ethyl 2-oxocyclopentanecarboxylate to establish the initial stereocenter. The resulting hydroxy ester undergoes a series of transformations including protection, functional group manipulation, and ultimately a decarboxylative selenination followed by oxidative elimination to install the double bond and yield the final product. A key publication by Wahhab, Tavares, and Rauk provides a detailed experimental protocol for this transformation.

Caption: Key stages in the enantioselective synthesis of (S)-**3-methoxycyclopentene**.

Spectroscopic Characterization

Unambiguous identification of **3-methoxycyclopentene** is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). The data reported for the enantiomerically pure (S)-isomer in deuterated chloroform (CDCl_3) serves as an authoritative reference.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling	Assignment
^1H NMR	6.06 - 6.01	m	Olefinic CH
	5.92 - 5.86	m	Olefinic CH
	4.51 - 4.43	m	CH-O (Allylic)
	3.33	s	O-CH ₃
	2.56 - 1.68	m	Ring CH ₂
^{13}C NMR	135.7		Olefinic CH
	130.5		Olefinic CH
	86.1		CH-O (Allylic)
	55.7		O-CH ₃
	31.0		Ring CH ₂
	29.3		Ring CH ₂

Chemical Reactivity and Synthetic Utility

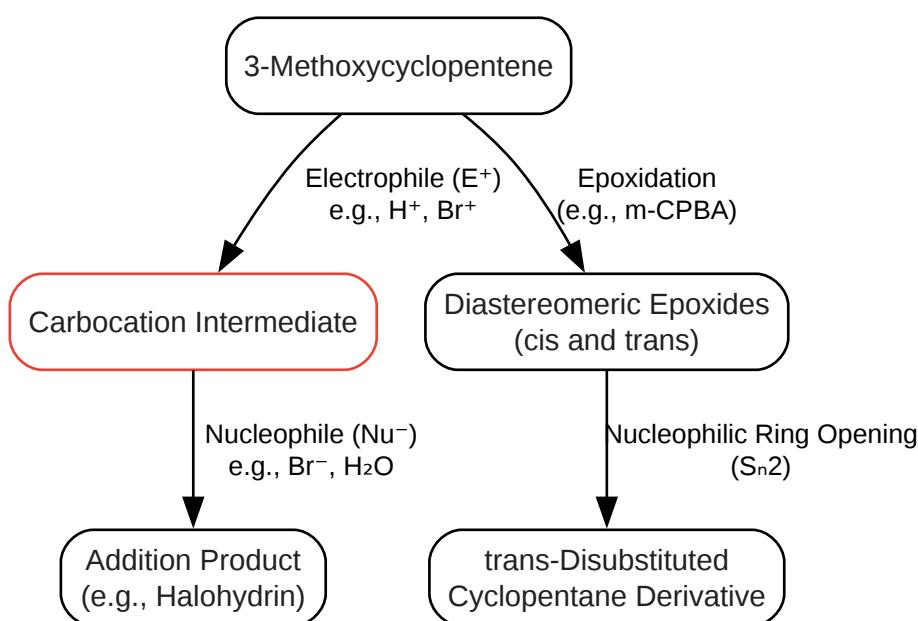
The reactivity of **3-methoxycyclopentene** is dominated by the interplay between its nucleophilic double bond and the directing effects of the allylic methoxy group. This makes it a versatile intermediate for introducing a functionalized cyclopentyl moiety.

Electrophilic Addition

The alkene functionality readily undergoes electrophilic addition. The reaction proceeds via the formation of a carbocation intermediate. The regioselectivity is dictated by the formation of the most stable carbocation, which is influenced by the electronic effects of the methoxy group.

Epoxidation

A synthetically powerful transformation is the epoxidation of the double bond. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form *cis*- and *trans*-**3-methoxycyclopentene** oxides. The stereochemical outcome of the epoxidation is influenced by the directing effect of the allylic methoxy group. These epoxides are valuable intermediates themselves, as they can be opened by a wide range of nucleophiles in a stereocontrolled manner (via S_N2 anti-diaxial attack) to generate highly functionalized *trans*-substituted cyclopentane derivatives.



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Caption: Key reaction pathways of **3-methoxycyclopentene**.

Applications in Pharmaceutical and Complex Molecule Synthesis

The cyclopentane ring is a common structural motif in a vast array of biologically active molecules, including prostaglandins and antiviral agents. The ability to synthesize highly functionalized, stereochemically defined cyclopentane derivatives makes intermediates like **3-methoxycyclopentene** particularly valuable.

Precursor for Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of antiviral drugs where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This modification imparts greater metabolic stability. Prominent examples include Abacavir (for HIV) and Entecavir (for Hepatitis B)[4]. The synthesis of these complex molecules requires chiral cyclopentene or cyclopentanone intermediates[5]. While direct synthesis from **3-methoxycyclopentene** is not explicitly detailed in readily available literature, its structure represents an ideal starting point for elaboration into the highly substituted cyclopentane cores required for these antiviral agents[6] [7]. The functional handles—the double bond and the methoxy group (which can be a precursor to a hydroxyl group)—allow for the sequential and stereocontrolled introduction of the necessary substituents found in the final drug targets.

Safety and Handling

As a laboratory chemical, **3-methoxycyclopentene** must be handled with appropriate precautions.

- GHS Classification: It is classified as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" hazard statement[1].
- Primary Hazards: It is also listed as an irritant[1].
- Handling: Use in a well-ventilated fume hood is required. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
- Storage: Due to its low flash point (9°C), it should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

3-Methoxycyclopentene is a synthetically versatile building block with well-defined properties and reactivity. The availability of robust synthetic routes to both its racemic and enantiomerically pure forms makes it an attractive starting material for academic and industrial researchers. Its utility in accessing highly functionalized cyclopentane systems positions it as a key potential intermediate in the development of complex pharmaceuticals, particularly in the field of antiviral carbocyclic nucleosides. A thorough understanding of its synthesis, reactivity,

and handling is essential for any scientist looking to leverage its potential in drug discovery and organic synthesis.

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